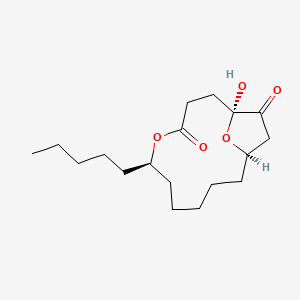

Gloeosporone

Descripción

Historical Perspectives on Gloeosporone Discovery and Initial Characterization

This compound was first reported in 1983 by Meyer and his colleagues. ethz.ch It was isolated from the fungus Colletotrichum gloeosporioides, which was found on leaf lesions of the winged water primrose, Jussiaea decurrens. ethz.ch The compound was identified as a "germination self-inhibitor," a substance produced by an organism that hinders its own growth, a mechanism crucial for preventing overcrowding and ensuring the spatial distribution of the species. ethz.ch

Initial characterization of this compound was based on spectroscopic data. ethz.ch At this early stage, the proposed structure was put forward without determining its specific configuration. ethz.chethz.ch The isolation process involved extracting aqueous solutions from high concentrations of the fungal conidia with chloroform. apsnet.org This extract, after being dried, yielded fine, colorless needles of the inhibitor upon crystallization from hexane. apsnet.org Early biological assays showed that the purified crystals significantly reduced the germination of C. gloeosporioides conidia. apsnet.org

Evolution of this compound Structural Elucidation and Revision

The initially proposed structure of this compound soon faced challenges. Attempts by synthetic chemists to recreate the molecule based on the 1983 proposed structure were unsuccessful, indicating that the initial structural assignment was incorrect. ethz.chapsnet.org The total synthesis of the proposed structures, both cis and trans isomers, by Holmes and Kocienski, respectively, did not yield a compound with a matching ¹H-NMR spectrum to the natural this compound. apsnet.org

This discrepancy led to a re-evaluation of its molecular architecture. In 1986, a single-crystal X-ray analysis provided a revised and correct structure for this compound. ethz.chethz.ch However, this analysis did not establish the absolute configuration of the molecule. ethz.chethz.ch The definitive determination of its absolute stereochemistry was later achieved through total synthesis. ethz.chapsnet.org Researchers synthesized both enantiomers of this compound, and by comparing their optical rotations and biological activities with the natural product, they were able to assign the correct absolute configuration. ethz.chethz.ch It was determined that the naturally occurring form is (-)-Gloeosporone. ethz.chethz.ch

| Key Milestones in this compound Structural Elucidation | |

| Year | Milestone |

| 1983 | Initial isolation and proposed structure based on spectroscopic data. ethz.ch |

| 1986 | Revised structure determined by single-crystal X-ray analysis. ethz.chethz.ch |

| 1988-1989 | Total synthesis of both enantiomers leads to the assignment of the absolute configuration of natural (-)-Gloeosporone. ethz.chethz.chapsnet.org |

Significance of this compound in Natural Product Chemistry and Chemical Biology Research

This compound holds considerable significance in the realms of natural product chemistry and chemical biology. For synthetic chemists, its complex 14-membered macrolide structure, featuring multiple stereocenters, presented a formidable and attractive target for total synthesis. mit.eduthieme-connect.comrsc.org The journey to its synthesis not only led to the correction of its structure but also spurred the development of novel synthetic strategies and methodologies, such as nickel-catalyzed reductive macrocyclization. mit.eduthieme-connect.com

In chemical biology, this compound is a valuable tool for studying fungal germination and development. ethz.ch As a self-inhibitor, it provides a model for understanding the chemical signals that regulate fungal growth and spore dispersal. ethz.chapsnet.org The synthesis of this compound and its analogs has provided researchers with sufficient quantities of the material to conduct detailed biological testing. ethz.chethz.ch This has enabled investigations into its mode of action, with suggestions that it may be involved in ion transport across cell membranes. ethz.chethz.ch The study of this compound and other natural products from endophytic fungi like C. gloeosporioides continues to be a promising area for the discovery of new bioactive compounds. acs.orgnih.govmdpi.com

Propiedades

Fórmula molecular |

C18H30O5 |

|---|---|

Peso molecular |

326.4 g/mol |

Nombre IUPAC |

(1S,6R,12R)-1-hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione |

InChI |

InChI=1S/C18H30O5/c1-2-3-5-8-14-9-6-4-7-10-15-13-16(19)18(21,23-15)12-11-17(20)22-14/h14-15,21H,2-13H2,1H3/t14-,15-,18+/m1/s1 |

Clave InChI |

IBDVATCSJHTIKV-RKVPGOIHSA-N |

SMILES isomérico |

CCCCC[C@@H]1CCCCC[C@@H]2CC(=O)[C@@](O2)(CCC(=O)O1)O |

SMILES canónico |

CCCCCC1CCCCCC2CC(=O)C(O2)(CCC(=O)O1)O |

Sinónimos |

gloeosporone |

Origen del producto |

United States |

Structural Elucidation Methodologies of Gloeosporone

Advanced Spectroscopic Techniques in Gloeosporone Structure Assignment

A suite of powerful spectroscopic techniques has been indispensable in piecing together the structural puzzle of this compound. These methods provide detailed information about the molecular framework, functional groups, and the electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural analysis of this compound, providing profound insights into its complex stereochemistry and isomerism. Both ¹H and ¹³C NMR have been employed to map out the carbon skeleton and the placement of protons, which is fundamental to establishing the compound's connectivity.

Detailed analysis of coupling constants between adjacent protons in ¹H NMR spectra allows for the determination of their relative stereochemistry. Furthermore, advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been crucial in assigning all proton and carbon signals unambiguously. Nuclear Overhauser Effect (NOE) experiments have provided critical information regarding the spatial proximity of protons, which is essential for deducing the relative configuration of stereocenters and the preferred conformation of the macrolide ring.

| NMR Technique | Information Obtained for this compound |

| ¹H NMR | Chemical shift and multiplicity of protons, relative stereochemistry from coupling constants. |

| ¹³C NMR | Number and chemical environment of carbon atoms, identification of functional groups. |

| COSY | Correlation of coupled protons, establishing proton-proton connectivity. |

| HSQC | Correlation of protons to their directly attached carbons. |

| HMBC | Correlation of protons to carbons over two to three bonds, aiding in fragment assembly. |

| NOESY/ROE SY | Through-space correlation of protons, providing information on stereochemistry and conformation. |

Mass spectrometry (MS) has been instrumental in determining the molecular weight of this compound and providing valuable information about its structural components through fragmentation analysis. researcher.life High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula.

| Mass Spectrometry Technique | Contribution to this compound's Structural Elucidation |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to determine the elemental composition and molecular formula. |

| Electron Impact (EI) or Electrospray Ionization (ESI) MS/MS | Analysis of fragmentation patterns to identify structural subunits and confirm connectivity. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups and conjugated systems within the this compound molecule.

IR spectroscopy is used to identify characteristic vibrations of specific bonds, confirming the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O) from the lactone, and carbon-carbon double bonds (C=C). sketchy.comitwreagents.com

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-systems which act as chromophores. msu.edumdpi.com The wavelength of maximum absorption (λmax) can confirm the presence and extent of conjugation in the molecule, which is a key feature of the this compound structure.

| Spectroscopic Method | Information Revealed about this compound |

| Infrared (IR) Spectroscopy | Identification of key functional groups like hydroxyls, lactone carbonyl, and alkenes. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Characterization of the conjugated diene system through its absorption maximum (λmax). |

Mass Spectrometry (MS) in this compound Fragment Analysis

Chiroptical Methods for Absolute Configuration Determination of this compound

While spectroscopic methods are powerful for determining the relative stereochemistry, chiroptical techniques are essential for assigning the absolute configuration of chiral molecules like this compound.

Circular Dichroism (CD) spectroscopy has been a pivotal technique in establishing the absolute stereochemistry of this compound. mtoz-biolabs.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyasia.comrsc.orgrsc.orgnih.gov The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration by comparing the experimental spectrum to that of a reference compound with a known absolute configuration or to theoretically calculated spectra. The total synthesis of (+)-gloeosporone and the comparison of its chiroptical properties with the natural product were crucial in assigning the absolute configuration.

Crystallographic Approaches for this compound Structural Resolution (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and absolute stereochemistry (if a heavy atom is present). nih.govyoutube.comwikipedia.org However, this technique requires the molecule to form well-ordered single crystals, which can be a significant challenge for complex natural products.

To date, there is no definitive public record of a successful X-ray crystallographic analysis of this compound itself. The structural elucidation has therefore relied on the combination of spectroscopic and chiroptical methods. It is noteworthy that X-ray crystallography has been successfully applied to a dimeric precursor of a this compound derivative, demonstrating the power of this technique within the broader synthetic efforts toward this class of molecules. canterbury.ac.nz

Gloeosporone Total Synthesis and Stereochemical Control

Retrosynthetic Analysis Strategies for Gloeosporone

The total synthesis of this compound has been approached by various research groups, each employing a distinct retrosynthetic strategy. A common theme in these analyses is the disconnection of the macrocycle at a strategic bond to simplify the target into more manageable fragments.

One prominent approach involves a macrolactonization strategy. nih.gov Here, the ester linkage within the 14-membered ring is the final bond to be formed. This disconnection leads to a linear hydroxy acid precursor. The challenge then lies in the stereocontrolled synthesis of this precursor, ensuring the correct configuration of all stereocenters before the crucial ring-closing step. For example, Seebach and coworkers envisioned a retrosynthesis where the macrocycle is formed via lactonization with inversion of configuration at the C(13) position. acs.org This approach utilized (S)-(+)-4-bromo-1,2-epoxybutane as a chiral building block for both stereogenic centers. acs.org

Another powerful strategy is ring-closing metathesis (RCM) . nih.govresearchgate.net This method has proven to be highly effective for the formation of large rings. researchgate.net In the context of this compound synthesis, RCM involves the creation of a diene precursor, which is then cyclized using a ruthenium-based catalyst. researchgate.netacs.org This approach offers the advantage of forming a carbon-carbon bond to close the macrocycle, often under mild conditions. researchgate.net

A more recent and innovative retrosynthetic analysis, developed by Jamison and colleagues, utilizes a nickel-catalyzed epoxide-alkyne reductive coupling to form the macrocycle. nih.govmit.edu This strategy is a departure from the more traditional macrolactonization and RCM approaches, as it forges the C5–C6 bond to construct the 14-membered ring. nih.gov The key precursor in this synthesis is an epoxy-alkyne, which undergoes an intramolecular reductive coupling to form the desired macrocyclic β-hydroxyketone pattern found in this compound. nih.gov

Stereoselective and Enantioselective Synthetic Routes to this compound

The presence of multiple stereocenters in this compound necessitates the use of stereoselective and enantioselective synthetic methods to control its absolute and relative stereochemistry.

Asymmetric synthesis, which creates chiral molecules with a high degree of stereoselectivity, is fundamental to the total synthesis of this compound. slideshare.netnumberanalytics.com Various techniques have been employed to introduce the required chirality.

One common approach is the use of a chiral pool , where a readily available enantiomerically pure natural product is used as a starting material. For instance, several syntheses of this compound have commenced from chiral building blocks like (S)-malic acid or (S)-O-benzylglycidol. ethz.chrsc.orgrsc.org This strategy embeds the initial stereochemistry, which is then carried through the synthetic sequence.

Catalytic asymmetric reactions have also played a pivotal role. These reactions utilize a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov Examples in this compound synthesis include:

Jacobsen's hydrolytic kinetic resolution (HKR): This method has been used to asymmetrically construct key aldehyde intermediates. organic-chemistry.org

Enantioselective addition of dialkylzinc reagents to aldehydes: Catalyzed by titanium complexes and chiral ligands, this reaction has been employed to create secondary alcohols with high enantiomeric excess. acs.org

Asymmetric Michael additions: These reactions, catalyzed by chiral complexes, have been used to set key stereocenters. wikipedia.org

Chiral auxiliaries are another tool in the asymmetric synthesis toolbox. A chiral auxiliary is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. While not as prominently featured as chiral pool or catalytic methods in the reported this compound syntheses, this remains a powerful general strategy in asymmetric synthesis.

Chirality transfer, where the stereochemistry of a starting material dictates the stereochemistry of the product even if the original stereocenter is destroyed, is a subtle yet powerful concept in asymmetric synthesis. nih.govnih.gov In the context of this compound synthesis, this is often seen in reactions involving chiral epoxides derived from the chiral pool. The stereochemistry of the epoxide directs the regioselective and stereoselective opening of the ring, transferring the initial chirality to the resulting acyclic system. For example, the use of (S)-(+)-4-bromo-1,2-epoxybutane allows for the controlled introduction of stereocenters through nucleophilic ring-opening reactions. ethz.chacs.org

The successful construction of enantiomerically pure this compound relies heavily on the strategic application of these asymmetric synthesis methodologies to control the intricate three-dimensional architecture of the molecule.

Asymmetric Synthesis Methodologies in this compound Construction

Key Methodological Advances in this compound Synthesis

The pursuit of this compound has driven the development and application of novel and efficient chemical reactions, particularly in the areas of macrocyclization and the construction of specific functional groups.

The formation of the 14-membered macrocycle is a critical and often challenging step in the total synthesis of this compound. Several key strategies have been successfully employed:

| Macrocyclization Strategy | Key Reaction | Bond Formed | Catalyst/Reagent | Reference(s) |

| Macrolactonization | Intramolecular Esterification | C-O | Various | nih.gov |

| Ring-Closing Metathesis (RCM) | Olefin Metathesis | C-C | Ruthenium Carbene | nih.govresearchgate.netacs.org |

| Nickel-Catalyzed Reductive Coupling | Epoxide-Alkyne Coupling | C-C | Nickel(0) complex | nih.govmit.eduorganic-chemistry.org |

Macrolactonization is a classical approach to the synthesis of macrolides. nih.gov While often effective, its success can be highly dependent on the specific structure of the linear precursor. nih.gov

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile method for macrocyclization. researchgate.netacs.org Its tolerance of various functional groups and the development of highly active ruthenium catalysts have made it a popular choice in natural product synthesis, including that of this compound. researchgate.netacs.org

The nickel-catalyzed epoxide-alkyne reductive coupling represents a significant advance in macrocyclization chemistry. nih.govmit.edu This method allows for the formation of a carbon-carbon bond at a position that is not accessible through RCM or macrolactonization. nih.gov The reaction proceeds with high regioselectivity and has been shown to be effective for the synthesis of 12-, 14-, and 15-membered rings. mit.edu In the synthesis of (-)-gloeosporone, this reaction was performed at an unusually high concentration for a macrocyclization, highlighting its efficiency. organic-chemistry.org

The stereocontrolled construction of diol functionalities is another crucial aspect of this compound synthesis. One innovative approach involves the use of a π-allyltricarbonyliron lactone complex as a template for the construction of a 1,7-diol motif. nih.govrsc.org This method utilizes an ironcarbonyl tether to control a Mukaiyama aldol reaction, thereby establishing the desired stereochemistry. nih.govrsc.org The key step in this sequence is the reductive removal of the iron species. nih.govrsc.org

Another strategy for diol construction involves the syn-reduction of a ketone followed by conversion to a cyclic sulfate. mdpi.com This intermediate can then undergo nucleophilic ring-opening to install the desired functionality. mdpi.com

The development and application of these advanced synthetic methodologies have been instrumental in overcoming the challenges posed by the complex structure of this compound, ultimately enabling its successful total synthesis.

Application of Metal-Mediated and Organocatalytic Reactions in this compound Synthesis

The total synthesis of this compound has been a subject of interest for several research groups, leading to the exploration of various synthetic strategies. Among these, metal-mediated and organocatalytic reactions have played a crucial role in achieving the construction of this complex macrolide.

One of the notable applications of metal-mediated reactions is in the macrocyclization step to form the 14-membered ring of this compound. A key example is the nickel-catalyzed, ester-promoted, epoxide-alkyne reductive coupling developed by Jamison and coworkers. thieme-connect.deorganic-chemistry.orgmit.eduthieme-connect.comnih.gov This carbon-carbon bond forming strategy provided an efficient route to the macrocyclic core of (-)-gloeosporone. thieme-connect.deorganic-chemistry.orgmit.eduthieme-connect.comnih.gov The reaction involves the treatment of an epoxy-alkyne precursor with a nickel(0) catalyst, tributylphosphine (Bu3P), and triethylborane (Et3B) to furnish the desired macrocycle. thieme-connect.comnih.gov While a catalytic amount (20 mol%) of the nickel complex [Ni(cod)2] provided the product in a moderate yield, employing a stoichiometric amount of nickel significantly improved the yield to 67%. thieme-connect.com This method highlights the power of transition-metal catalysis in forging challenging macrocyclic structures. mit.eduacs.org

In addition to nickel, other transition metals have been utilized in the synthesis of this compound and its precursors. For instance, ruthenium-based catalysts have been employed for ring-closing metathesis (RCM) in the synthesis of related macrolides, showcasing the versatility of this approach in constructing large rings. acs.orgresearchgate.net The synthesis of fragments of this compound has also involved metal-mediated transformations. Seebach's synthesis of both enantiomers of this compound utilized a lithio butyl cyano cuprate for the epoxide-ring opening to create the pentyl side chain. ethz.ch

While the application of organocatalysis in the total synthesis of this compound is less explicitly documented in dedicated studies, the principles of organocatalysis are highly relevant to key bond-forming reactions that could be employed. nih.govmdpi.comresearchgate.netmdpi.com Organocatalytic methods, which utilize small organic molecules to accelerate chemical reactions, offer mild and environmentally benign alternatives to metal-based catalysts. nih.govmdpi.commdpi.com For instance, in the synthesis of fragments, organocatalytic reactions such as asymmetric aldol or Michael additions could be envisioned for the stereocontrolled installation of chiral centers. The Ley group, for example, has reported on the synthesis of (-)-gloeosporone and has expertise in organocatalysis, suggesting the potential application of such methods in their synthetic design. researchgate.netcam.ac.uk Furthermore, the formation of the tetrahydrofuran ring in Jamison's synthesis involved a regioselective ketone formation using Bredereck's reagent, which, while not a catalytic reaction in this instance, points to the type of selective transformations where organocatalysis could be applied. organic-chemistry.orgthieme-connect.com

The following table summarizes a key metal-mediated macrocyclization reaction used in the total synthesis of (-)-gloeosporone.

| Reaction | Catalyst/Reagent | Yield | Reference |

| Nickel-catalyzed epoxide-alkyne reductive coupling | [Ni(cod)2] (20 mol%), Bu3P, Et3B | 46% | thieme-connect.com |

| Nickel-catalyzed epoxide-alkyne reductive coupling | [Ni(cod)2] (stoichiometric), Bu3P, Et3B | 67% | thieme-connect.com |

Assignment of Absolute Configuration through Chemical Synthesis of this compound Enantiomers

The determination of the absolute configuration of a natural product is a critical aspect of its structural elucidation. In the case of this compound, this was definitively established through the total synthesis of both of its enantiomers. ethz.chethz.ch Initial structural studies, including single-crystal X-ray analysis, determined the relative stereochemistry of this compound, but the absolute configuration remained unknown. ethz.chethz.ch

The research group of Dieter Seebach undertook the task of resolving this ambiguity by synthesizing both the (+)- and (-)-enantiomers of this compound. ethz.chethz.ch The synthesis of the (+)-enantiomer, with a proposed 4R,7S,13S configuration, was accomplished starting from (S)-(+)-4-bromo-1,2-epoxybutane, which in turn was derived from (S)-malic acid. ethz.chethz.ch The synthetic (+)-gloeosporone exhibited a positive optical rotation. ethz.chethz.ch

Subsequently, the (-)-enantiomer of this compound, having the 4S,7R,13R configuration, was synthesized starting from (R)-malic acid. ethz.ch This synthetic (-)-gloeosporone displayed a negative optical rotation. ethz.ch

Crucially, the optical rotation of the natural this compound isolated from the fungus Colletotrichum gloeosporioides was found to be negative. ethz.chethz.ch By comparing the sign of the optical rotation of the natural product with those of the two synthetic enantiomers, the absolute configuration of natural this compound was unequivocally assigned as 4S,7R,13R, corresponding to the (-)-enantiomer. ethz.ch Biological activity studies further confirmed that the synthetic (-)-gloeosporone was indeed the natural, active form of the molecule. ethz.ch

The table below presents the optical rotation data that was pivotal in the assignment of the absolute configuration of this compound.

| Compound | Absolute Configuration | Optical Rotation ([α]D) | Solvent | Reference |

| Synthetic (+)-Gloeosporone | 4R,7S,13S | +52° (c=0.71) | CHCl3 | ethz.ch |

| Synthetic (+)-Gloeosporone | 4R,7S,13S | +58° (c=0.48) | acid-free CHCl3 | ethz.ch |

| Synthetic (+)-Gloeosporone | 4R,7S,13S | +79° (c=0.40) | Benzene | ethz.ch |

| Natural this compound | 4S,7R,13R | -14° (c=0.28) | CHCl3 | ethz.chethz.ch |

| Synthetic (-)-Gloeosporone | 4S,7R,13R | -61° (c=0.34) | acid-free CHCl3 | ethz.chethz.ch |

| Synthetic (-)-Gloeosporone | 4S,7R,13R | -72° (c=0.34) | Benzene | ethz.chethz.ch |

Gloeosporone Biosynthesis and Pathway Elucidation

Identification of Gloeosporone-Producing Organisms: Focus on Colletotrichum gloeosporioides

This compound was first isolated from the fungus Colletotrichum gloeosporioides. ethz.ch This species, a well-known plant pathogen causing anthracnose disease, is also recognized as an endophytic fungus residing within the tissues of various plants without causing apparent harm. tandfonline.comijirse.in As an endophyte, C. gloeosporioides has been found in a wide range of host plants, including medicinal plants and cash crops like the tea plant (Camellia sinensis). ijirse.intjpps.org

Colletotrichum gloeosporioides is a prolific producer of a diverse array of secondary metabolites, which are compounds not essential for the fungus's primary growth but often play roles in its interaction with the environment. tandfonline.comfrontiersin.org These metabolites include polyketides, terpenoids, and peptides. biorxiv.org The production of this compound is a key example of the complex secondary metabolism of this fungus. frontiersin.org While C. gloeosporioides is the primary organism associated with this compound production, it is important to note that other species within the Colletotrichum genus are also known for producing a wide variety of secondary metabolites. biorxiv.org However, research on this compound biosynthesis has predominantly centered on strains of C. gloeosporioides.

Proposed Biosynthetic Pathway Intermediates and Enzymes for this compound

The biosynthesis of this compound is believed to follow a polyketide pathway, a common route for the synthesis of many fungal secondary metabolites. nih.gov Polyketide synthases (PKSs) are the key enzymes in this process. rasmusfrandsen.dk These large, multi-domain enzymes catalyze the repeated condensation of simple carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to build a complex carbon skeleton. rasmusfrandsen.dkwikipedia.org

The proposed biosynthetic pathway for this compound likely involves the following key steps and enzyme classes:

Polyketide Synthase (PKS): A PKS enzyme is responsible for assembling the initial polyketide chain from acetate and malonate units. nih.gov This process involves a series of condensation, reduction, and dehydration reactions, all carried out by different domains within the PKS enzyme. wikipedia.org

Cytochrome P450 Monooxygenases (CYPs): Following the initial synthesis of the polyketide backbone, a series of modifications are required to yield the final this compound structure. Cytochrome P450 monooxygenases are a superfamily of enzymes that play a crucial role in the oxidation of various substrates, including steroids, fatty acids, and xenobiotics. wikipedia.orgnih.gov In this compound biosynthesis, CYPs are likely responsible for introducing hydroxyl groups and other oxidative modifications to the polyketide intermediate. nih.govmdpi.com These enzymes are known for their role in generating structural diversity in natural products. nih.gov

Other Modifying Enzymes: Additional enzymes, such as transferases, may also be involved in the later steps of the pathway to attach other chemical groups. nih.gov

While the complete sequence of intermediates and the specific enzymes for each step in gloeorosporone biosynthesis have not been fully elucidated, the general framework points to a PKS-driven pathway with subsequent modifications by enzymes like CYPs.

Genetic and Molecular Approaches to this compound Biosynthesis Research

Understanding the genetic basis of this compound production is crucial for fully elucidating its biosynthetic pathway. Modern molecular biology and genetic techniques offer powerful tools for this research. uoguelph.caemory.edu

Key approaches in this area include:

Genome Mining: With the increasing availability of fungal genome sequences, researchers can use bioinformatics tools to identify putative biosynthetic gene clusters (BGCs) for secondary metabolites like this compound. nih.gov These clusters often contain the genes encoding all the necessary enzymes for a specific pathway, including the PKS and modifying enzymes. nih.gov

Gene Knockout and Heterologous Expression: To confirm the function of a candidate gene or gene cluster, scientists can employ gene knockout techniques to see if the production of this compound is abolished. core.ac.uk Conversely, heterologous expression, where the gene cluster is transferred to and expressed in a different host organism, can be used to see if the host then produces this compound. nih.govnih.gov

Transcriptional Analysis: Studying the expression levels of genes within a putative BGC under different conditions can provide clues about their involvement in this compound production. For instance, if the genes are highly expressed when the fungus is producing this compound, it supports their role in the pathway.

These genetic and molecular strategies are essential for linking specific genes to the biosynthesis of this compound and for understanding the regulation of its production. nih.gov

Isotopic Labeling Studies in this compound Pathway Investigation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. nih.gov By feeding the producing organism with precursors labeled with stable isotopes like ¹³C or ¹⁸O, researchers can track how these atoms are incorporated into the final product, in this case, this compound. rsc.org

This approach provides detailed insights into:

Precursor Incorporation: Isotopic labeling studies can confirm which small molecules, such as acetate or other short-chain carboxylic acids, serve as the building blocks for the this compound molecule. This provides direct evidence for the involvement of a polyketide pathway.

Biosynthetic Intermediates: By analyzing the labeling patterns in isolated intermediates, it is possible to reconstruct the sequence of reactions in the pathway.

Enzyme Mechanisms: The specific incorporation patterns of isotopes can also provide information about the mechanisms of the enzymes involved in the biosynthesis.

While specific isotopic labeling studies exclusively focused on this compound are not extensively detailed in the public domain, this methodology remains a cornerstone in the study of polyketide and other natural product biosyntheses and is a critical tool for the complete elucidation of the this compound pathway. nih.govrsc.org

Mechanistic Investigations of Gloeosporone Biological Activity

Gloeosporone as a Fungal Spore Germination Autoinhibitor: Mechanisms of Action

The inhibitory action of this compound on the germination of C. gloeosporioides spores is a well-documented phenomenon. nih.gov However, the exact molecular processes through which this inhibition is achieved have been a subject of scientific inquiry. The prevailing evidence suggests a mechanism that deviates from the classical lock-and-key model of enzyme or receptor inhibition.

Cellular Targets and Pathways of this compound Activity in Fungi

The observation that both the natural (-)-Gloeosporone and its synthetic enantiomer exhibit comparable inhibitory activity against spore germination provides a significant clue to its mechanism. ethz.ch This lack of stereospecificity suggests that this compound does not interact with a specific chiral target such as an enzyme's active site, which would typically show a strong preference for one enantiomer over the other. ethz.chresearchgate.net

Instead, research points towards a more generalized effect on the fungal cell, likely at the level of the cell membrane. It is hypothesized that this compound's primary mode of action involves the disruption of ion transport across the plasma membrane, a process vital for the initiation of spore germination. ethz.chresearchgate.net Fungal spore germination is a complex process that relies on the carefully regulated movement of ions to establish the necessary electrochemical gradients and internal cellular conditions for breaking dormancy. researchgate.netdavidmoore.org.uk By interfering with this delicate balance, this compound can effectively halt the germination process. However, the specific ion channels or transport proteins affected by this compound have not yet been definitively identified.

Further research into the broader cellular responses of C. gloeosporioides to this compound could provide more insights. For instance, studies on the expression of genes related to stress responses, cell wall integrity, and programmed cell death in the presence of this compound could reveal the downstream consequences of its primary action. nih.govbiotech-asia.orgmdpi.comresearchgate.netacs.org

Receptor-Ligand Interactions in this compound Biological Response

The concept of a specific receptor for this compound is not supported by the available scientific evidence. As mentioned previously, the similar biological activity of both this compound enantiomers argues against a classical receptor-ligand binding model, which is inherently stereospecific. ethz.chresearchgate.net This suggests that this compound does not initiate a specific signaling cascade through a dedicated receptor protein in the way that many hormones and neurotransmitters do. Its mechanism is more likely to be of a physicochemical nature, disrupting a fundamental cellular process like membrane transport.

Role of Metal Ion Complexation in this compound Function

Initial hypotheses suggested that this compound might exert its function by chelating metal ions, thereby altering their availability or transport, which is a known mechanism for some bioactive molecules. ethz.ch However, experimental investigations have not provided evidence to support this theory. Studies have shown that this compound does not selectively complex with metal ions, indicating that its inhibitory activity is not dependent on metal ion sequestration. researchgate.net

Comparative Analysis of this compound with Related Fungal Autoinhibitors

To better understand the mechanistic nuances of this compound, it is useful to compare it with other fungal autoinhibitors. Fungi produce a diverse array of compounds to regulate their own germination and growth.

| Fungal Autoinhibitor | Producing Fungus | Proposed Mechanism of Action |

| This compound | Colletotrichum gloeosporioides | Disruption of ion transport across the cell membrane. ethz.chresearchgate.net |

| Colletofragarone A2 | Colletotrichum sp. | In cancer cells, inhibits mutant p53 and Heat Shock Protein 90 (HSP90). nii.ac.jpresearchgate.netnih.govnih.gov The direct mechanism in fungi is not fully elucidated but may involve related stress response pathways. |

| (E)- and (Z)-3-ethylidene-1,3-dihydroindol-2-one | Colletotrichum gloeosporioides, Colletotrichum fragariae | More potent germination inhibitors than this compound, but the specific mechanism is not detailed in available research. researchgate.netresearchgate.netapsnet.org |

| (2R)-(3-indolyl) propionic acid (IPA) | Colletotrichum gloeosporioides, Colletotrichum fragariae | Induces apoptosis (programmed cell death) in fungi, a process mediated by mitochondria and dependent on calcium ion signaling. researchgate.netnih.govresearchgate.net |

| Quiesone | Peronospora tabacina | Inhibition of the mitochondrial respiratory chain. nih.govnih.govmdpi.com |

This comparative analysis highlights the diverse strategies that fungi employ for self-regulation. While this compound appears to act on the general integrity of the cell membrane's ion transport system, other autoinhibitors have more specific molecular targets. For instance, (2R)-(3-indolyl) propionic acid triggers a programmed cell death pathway, a highly regulated process. researchgate.netnih.gov Colletofragarone A2's interaction with HSP90 in mammalian cells suggests a potential role in disrupting cellular stress responses in fungi, as HSP90 is a crucial chaperone protein involved in fungal development and drug resistance. nih.govnih.govpnas.orgoup.com Quiesone's targeting of the respiratory chain is another example of a specific metabolic process being inhibited. nih.govnih.govmdpi.com The indole derivatives, (E)- and (Z)-3-ethylidene-1,3-dihydroindol-2-one, are notably more potent than this compound, suggesting a more efficient or targeted mechanism of action that warrants further investigation. researchgate.netapsnet.org

Gloeosporone in Chemical Ecology and Fungal Physiology

Ecological Role of Gloeosporone in Colletotrichum gloeosporioides Life Cycle

This compound is a secondary metabolite produced by the fungus Colletotrichum gloeosporioides that plays a significant role in its life cycle. nih.govfrontiersin.org The life cycle of this widespread plant pathogen involves the dispersal of asexual spores, known as conidia, which land on a host plant's surface. knaw.nlresearchgate.net Under favorable conditions of moisture and temperature, these conidia germinate, form a specialized infection structure called an appressorium, and subsequently penetrate the host tissue to initiate disease. biotech-asia.orghorticulture.com.auredalyc.org

The primary ecological function of this compound is to act as a self-inhibitor of conidial germination. researchgate.netethz.chapsnet.org It is produced and exuded by the conidia, particularly under crowded conditions in the presence of water. researchgate.netapsnet.org This chemical signal prevents the spores from germinating when the population density is too high. apsnet.orgapsnet.org This mechanism is crucial for the fungus's survival and propagation, as it prevents premature and dense germination in a single location, which would lead to rapid nutrient depletion and intraspecific competition. ethz.ch By ensuring a more strategic and spatially distributed germination, this compound increases the probability of successful host colonization over a wider area. ethz.ch The inhibition is a key factor in the quiescent or dormant phase of the fungus, where it can remain inactive on the plant surface until conditions become more suitable for infection. knaw.nlhorticulture.com.au

Intraspecific Chemical Signaling and Autoinhibition in Fungal Populations

This compound is a key molecule in the intraspecific chemical communication of C. gloeosporioides, functioning as an autoregulator of germination. researchgate.net The phenomenon where a fungal species produces a substance to inhibit the germination or growth of its own kind is known as autoinhibition or self-inhibition. frontiersin.orgapsnet.org This process is common among fungi and is a critical density-dependent regulatory mechanism. apsnet.org In C. gloeosporioides, high concentrations of conidia in an aqueous environment lead to poor germination rates. apsnet.org This inhibition is directly linked to the presence of water-soluble inhibitors, like this compound, that leach from the conidia into the surrounding environment. apsnet.orgapsnet.org

The inhibitory effect is reversible; if the crowded conidia are washed with water, the self-inhibitor is removed, and the spores regain their ability to germinate. researchgate.netapsnet.org This reversibility suggests that this compound's role is to enforce spore dormancy rather than causing cell death. apsnet.org

While this compound was identified as a self-inhibitor from C. gloeosporioides f. sp. jussiaea, subsequent research isolated other, more potent, autoinhibitors from the same fungal strain. apsnet.org These compounds, named CG-SI 1, 2, and 3, were found to be significantly more active in inhibiting conidial germination, raising questions about the primary physiological role of this compound in this specific process. apsnet.org

| Compound | Chemical Name | Effective Dose (ED₅₀) for Germination Inhibition |

|---|---|---|

| This compound | (4S,7R,13R)-1-hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecan-4,13-dione | ~2 µg/mL to 4 µg/mL ethz.chapsnet.org |

| CG-SI 1 | (E)-3-ethylidene-1,3-dihydroindol-2-one | 3 µg/mL apsnet.org |

| CG-SI 2 | (Z)-3-ethylidene-1,3-dihydroindol-2-one | 5 µg/mL apsnet.org |

| CG-SI 3 | (2R)-(3-indolyl)propionic acid | 100 to 150 µg/mL apsnet.org |

This compound's Influence on Fungal Development and Pathogenicity

This compound's primary influence on fungal development is its selective action on the germination of spores; it does not appear to affect subsequent hyphal growth significantly. researchgate.net This targeted inhibition is a critical control point in the fungus's life cycle and, by extension, its pathogenicity. The hemibiotrophic infection strategy of C. gloeosporioides begins with a biotrophic phase, where the fungus penetrates the host without causing immediate cell death, followed by a switch to a destructive necrotrophic phase. knaw.nlbiotech-asia.org By controlling the initiation of germination, this compound indirectly regulates the start of this entire pathogenic sequence.

The natural enantiomer, (-)-gloeosporone, has demonstrated inhibitory activity against a range of other fungi, suggesting a broader, though modest, antifungal potential. ethz.ch It has been shown to inhibit the mycelial growth of several plant pathogenic fungi in vitro. ethz.ch This suggests that while its primary role is intraspecific, its chemical structure has properties that can affect other fungal species. Interestingly, the synthetic (+)-gloeosporone also shows some inhibitory activity, though it is less potent than the natural form, suggesting that the biological activity may not rely on a highly specific enzyme-receptor interaction, but perhaps on a more general mechanism like ion transport across membranes. ethz.ch

| Fungus Species | Effect of (-)-Gloeosporone |

|---|---|

| Uromyces appendiculatus (Bean Rust) | Inhibitory activity observed ethz.ch |

| Rhizoctonia solani | Inhibitory activity on mycelial growth ethz.ch |

| Ustilago maydis | Inhibitory activity on mycelial growth ethz.ch |

| Pyricularia oryzae | Inhibited at higher dosages ethz.ch |

| Phytophthora cinnamomi | Inhibited at higher dosages ethz.ch |

Interactions of this compound with Plant Hosts at a Chemical Level

The available research indicates that this compound's primary role is as an intraspecific signaling molecule that regulates the fungus's own population, rather than as a direct effector molecule in fungus-plant interactions. frontiersin.orgethz.chapsnet.org Unlike phytotoxins, which are fungal metabolites that directly damage host plant cells and play a role in pathogenesis, this compound's function is centered on controlling the germination of C. gloeosporioides conidia. researchgate.net

Its interaction with the plant host is therefore indirect. By preventing germination on the plant surface, especially when conidia are densely packed after dispersal by rain splash, this compound is crucial for maintaining a quiescent state. knaw.nlhorticulture.com.au This period of dormancy allows the fungus to survive on the host surface until environmental cues, or changes in the host's physiology (such as fruit ripening), create favorable conditions for infection. horticulture.com.au The chemical signaling is directed from fungus to fungus, not from fungus to plant. This self-regulation ensures that the pathogenic assault is launched at a time and density that maximizes the chances of successful colonization and disease development. Therefore, at a chemical level, this compound's interaction is with the fungal spore itself, modulating its developmental state while it resides on the host plant, rather than chemically engaging with host tissues to facilitate infection.

Derivatives, Analogues, and Structure-activity Relationship Sar Studies of Gloeosporone

Synthetic Modification Strategies for Gloeosporone Analogues

The creation of this compound analogues has been achieved through several key synthetic strategies, primarily focusing on altering the stereochemistry, modifying the side chain, and changing the core macrocyclic structure.

Enantiomeric Synthesis : A significant achievement in this compound research was the total synthesis of both the natural (-)-gloeosporone and its unnatural enantiomer, (+)-gloeosporone. researchgate.net This allows for a direct comparison of their biological activities, providing insight into the chiral recognition requirements of its biological target. The syntheses commenced from enantiomerically pure precursors, such as (S)- or (R)-4-Bromo-1,2-epoxybutane, to establish the absolute configuration of the final products. researchgate.net

Diastereomeric Synthesis : The synthesis of various diastereomers of this compound has also been accomplished. researchgate.net By altering the stereochemistry at one or more of the chiral centers (4S, 7R, 13R in the natural product), researchers can assess the importance of the specific three-dimensional arrangement of the molecule for its function. researchgate.net

Side-Chain Modification : A key strategy involves altering the C-13 pentyl side chain. One notable example is the synthesis of (+)-5'-Oxa-gloeosporone, an analogue where the pentyl group is replaced with an ω-hydroxybutyl side chain. researchgate.netresearchgate.net This modification was achieved by introducing a butenyl group early in the synthesis, which was later converted to the required hydroxylated side chain via hydroboration. researchgate.netresearchgate.net Such changes help determine the role of the side chain's length and hydrophobicity in the molecule's activity.

Macrocycle Formation Techniques : The construction of the 14-membered macrocyclic lactone is a critical part of the synthesis. Various methods have been employed, including intramolecular Horner-Wadsworth-Emmons olefination and ring-closing metathesis, which are key reactions for creating the large ring structure of both the natural product and its analogues. researchgate.net

Table 1: Synthetic Modifications of this compound

| Compound | Synthetic Modification | Key Strategy |

|---|---|---|

| (+)-Gloeosporone | Inversion of all stereocenters relative to the natural (-)-enantiomer. | Enantioselective total synthesis. researchgate.net |

| This compound Diastereomers | Inversion of one or more, but not all, stereocenters. | Stereocontrolled synthesis using different chiral building blocks. researchgate.net |

| (+)-5'-Oxa-gloeosporone | Replacement of the C-13 pentyl side chain with an ω-hydroxybutyl side chain. | Side-chain modification via introduction and subsequent functionalization of a butenyl group. researchgate.netresearchgate.net |

Correlating Structural Features with Autoinhibitory Activity in this compound Analogues

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. For this compound, these studies have revealed surprising details about its mode of action.

A pivotal finding is that both natural (-)-gloeosporone and its synthetic mirror image, (+)-gloeosporone, exhibit nearly identical inhibitory activity on the spore germination of Colletotrichum gloeosporioides. researchgate.net This lack of stereospecificity is unusual for potent biological molecules and suggests that the mechanism of action may not involve interaction with a highly specific chiral environment, such as the active site of an enzyme. researchgate.net

Table 2: Structure-Activity Relationship (SAR) Findings for this compound Analogues

| Analogue | Key Structural Change | Reported Autoinhibitory Activity | Reference |

|---|---|---|---|

| (+)-Gloeosporone (unnatural enantiomer) | Opposite stereochemistry to natural product. | Activity is not significantly different from natural (-)-gloeosporone. | researchgate.net |

| (+)-5'-Oxa-gloeosporone | ω-hydroxybutyl side chain instead of pentyl. | Antifungal activity spectrum is very similar to this compound. | researchgate.net |

| Various Diastereomers | Altered stereochemistry at specific centers. | Reported to have weak self-inhibitor activity. |

Rational Design and Synthesis of Novel this compound-Inspired Compounds

Rational design in medicinal chemistry involves creating new molecules with a specific biological purpose based on the known SAR of a parent compound. nih.govmdpi.com While the field of this compound research has not produced a wide array of rationally designed compounds for novel applications, the synthesis of its analogues can be viewed through this lens.

The decision to synthesize the (+)-5'-Oxa-gloeosporone analogue is an example of a rational design strategy. researchgate.netresearchgate.net By observing the structure of the natural product, researchers hypothesized about the importance of the lipophilic pentyl side chain. To test this, they designed and synthesized a new molecule where this chain was replaced by a more polar ω-hydroxybutyl group. The finding that this change did not significantly alter the antifungal activity provided crucial information, suggesting that this part of the molecule is not a primary driver of its inhibitory effect. researchgate.net

This type of approach, where specific parts of a natural product are intentionally modified to probe their function, is fundamental to rational design. frontiersin.org It allows chemists to systematically deconstruct the molecule's activity and provides a knowledge base for the future design of simplified or more potent compounds, potentially for broader antifungal applications. nih.gov

Computational Chemistry Approaches in this compound SAR Analysis

Computational chemistry provides powerful tools for analyzing and predicting the relationship between a molecule's structure and its activity, complementing experimental work. mdpi.comatomistica.online For a molecule like this compound, several computational methods could be applied to deepen the understanding of its SAR.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies attempt to build mathematical models that correlate calculated properties of molecules with their experimentally determined biological activity. mdpi.com For this compound analogues, a QSAR model could be developed by calculating various descriptors (e.g., size, shape, electronic properties) and correlating them with the measured inhibition of spore germination. Such a model could then be used to predict the activity of new, yet-to-be-synthesized analogues, helping to prioritize synthetic efforts. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms in a molecule over time, providing insight into its flexibility and interactions with its environment. atomistica.online Simulating this compound could help understand how it behaves in a solution and how it might approach and interact with a biological surface, such as a fungal cell membrane.

While specific, published computational studies focused solely on this compound are not abundant, these standard computational chemistry techniques are essential tools for interpreting the experimental SAR data that has been gathered. mdpi.com They provide a pathway to translate the results from synthetic analogues into a more fundamental understanding of the molecular properties required for autoinhibitory action.

Future Directions and Emerging Research Avenues for Gloeosporone

Development of Advanced Methodologies for Gloeosporone Analysis and Characterization

The accurate detection and characterization of this compound are fundamental to understanding its function and potential applications. While initial structural elucidation was achieved through methods like single-crystal X-ray analysis, and its molecular formula was determined as C18H30O5, there is a continuous need for more advanced and sensitive analytical techniques. apsnet.orgcapes.gov.br

Future research will likely focus on the development of high-throughput and highly sensitive analytical methods. Techniques such as advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy will be instrumental. mdpi.com Specifically, the application of techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can provide not only quantification but also detailed structural information, aiding in the identification of novel analogs or degradation products in complex biological and environmental matrices. mdpi.com The development of specific antibodies for use in enzyme-linked immunosorbent assays (ELISAs) could offer a rapid and cost-effective method for routine screening and quantification of this compound.

| Analytical Technique | Application in this compound Research | Potential Advancements |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound from fungal extracts. apsnet.org | Development of chiral columns for enantiomer separation; coupling with advanced detectors. |

| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. mdpi.com | High-resolution MS for accurate mass determination; tandem MS (MS/MS) for fragmentation analysis and structural confirmation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural characterization, including stereochemistry. ethz.ch | Cryoprobe technology for enhanced sensitivity; advanced 2D and 3D NMR experiments for complex structural analysis. |

| X-ray Crystallography | Determination of the three-dimensional structure. capes.gov.br | Microcrystal electron diffraction (MicroED) for structure determination from smaller crystals. |

| Immunoassays (e.g., ELISA) | Potential for rapid and specific detection. | Development of monoclonal antibodies specific to this compound for high-throughput screening. |

Untapped Biosynthetic Potential and Enzymatic Engineering for this compound Production

Understanding the biosynthetic pathway of this compound is crucial for optimizing its production and for generating novel derivatives with enhanced or altered activities. The biosynthesis of such complex macrolides typically involves polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). nih.gov Identifying and characterizing the specific enzymes involved in the this compound pathway is a key area for future research.

Heterologous expression, which involves transferring the biosynthetic gene cluster into a more tractable host organism like Escherichia coli or yeast, presents a promising strategy for sustainable production and for engineering the pathway. nih.govwikipedia.org This approach can overcome the limitations of slow growth or low yields in the native producer. nih.gov Furthermore, enzymatic engineering, including site-directed mutagenesis of the PKS domains, could be employed to create novel this compound analogs with modified bioactivities.

Broader Ecological Implications and Environmental Fate of this compound

Initially characterized as a self-inhibitor of conidial germination, this compound likely plays a broader role in the ecological interactions of Colletotrichum gloeosporioides. ethz.chapsnet.org This fungus is a known plant pathogen, and this compound may influence its virulence and interaction with host plants. nih.gov The compound's antifungal properties suggest it could protect the host plant from competing phytopathogens. nih.gov

Future research should investigate the impact of this compound on the soil microbiome and its persistence and degradation in different environmental compartments like soil and water. northsearegion.eufao.org Understanding its environmental fate is critical for assessing its potential use in agriculture. Studies on its leaching potential, microbial degradation pathways, and potential effects on non-target organisms will be essential. mdpi.com

Advanced Mechanistic Elucidation of this compound's Biological Role at a Molecular Level

While the inhibitory effect of this compound on fungal spore germination is established, the precise molecular mechanism of action remains largely unknown. ethz.ch Early studies have ruled out a simple interaction with metal ions. researchgate.net Future research efforts should be directed towards identifying the specific molecular targets of this compound within fungal cells.

Advanced techniques such as chemical proteomics, using affinity-based probes derived from this compound, could be employed to pull down its binding partners. Genetic approaches, including the screening of mutant libraries for resistance or sensitivity to this compound, can also help to identify key cellular pathways affected by the compound. Elucidating the signaling pathways that are modulated by this compound will provide a deeper understanding of its biological function and could reveal new targets for antifungal drug development. knaw.nl

Exploration of this compound in Multi-Organismal Interactions and Ecosystem Dynamics

The influence of this compound likely extends beyond a simple two-way interaction between the producing fungus and its own spores or a host plant. It may play a significant role in structuring microbial communities and mediating complex interactions within an ecosystem.

Future studies should explore the effects of this compound on a wider range of microorganisms, including bacteria and other fungi, to understand its role in microbial competition and communication. researchgate.net Investigating its impact on plant-pathogen interactions involving other pathogens and the host's defense responses will provide a more comprehensive picture of its ecological significance. researchgate.netmpg.denih.gov Ultimately, understanding how this single metabolite influences the dynamics of an entire ecosystem is a long-term goal that will require integrated approaches combining chemical analysis, microbiology, and ecology. britishecologicalsociety.orgresearchgate.net

Q & A

Q. How can researchers systematically identify knowledge gaps in Gloeosporone studies to formulate focused hypotheses?

- Methodological Answer : Begin with a systematic literature review using databases like PubMed, Web of Science, and Google Scholar. Use Boolean operators (e.g., "this compound AND biosynthesis," "this compound AND bioactivity") to refine searches . Analyze recent reviews (last 5 years) to map existing findings and unresolved issues. Tools like Semrush Topic Research or citation-tracking features (e.g., "Cited by" in Google Scholar) help identify emerging trends . Prioritize gaps in mechanistic studies, structural analogs, or understudied biological targets (e.g., antifungal pathways).

Q. What experimental design principles ensure reproducibility in this compound bioactivity assays?

- Methodological Answer :

- Controls : Include positive controls (e.g., known antifungal agents like Amphotericin B) and negative controls (solvent-only treatments) to validate assay sensitivity .

- Replicates : Perform triplicate biological replicates with technical duplicates to account for variability.

- Dosage Standardization : Use molarity-based concentrations (e.g., 1–100 µM) rather than weight/volume to ensure cross-study comparability .

- Statistical Methods : Apply ANOVA with post-hoc Tukey tests for dose-response analyses, reporting p-values and confidence intervals .

Q. How can researchers optimize isolation protocols for this compound from natural sources?

- Methodological Answer :

- Extraction : Use gradient solvent systems (e.g., hexane → ethyl acetate → methanol) to fractionate crude extracts .

- Purification : Employ HPLC-DAD or LC-MS with C18 columns, monitoring at λ=254 nm (common for polyketides). Compare retention times with published data .

- Validation : Confirm purity via NMR (¹H, ¹³C) and HRMS, cross-referencing with literature spectra .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported mechanisms of this compound’s antifungal activity?

- Methodological Answer :

- Comparative Analysis : Tabulate discrepancies in experimental conditions (e.g., fungal strains, incubation time) across studies (see Table 1 ) .

- Mechanistic Replication : Repeat key assays (e.g., ergosterol biosynthesis inhibition) under standardized conditions.

- Omics Integration : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. control fungi, validating via qPCR .

Table 1 : Common Variables Affecting this compound Bioactivity

| Variable | Example Discrepancies | Resolution Strategy |

|---|---|---|

| Fungal Strain | C. albicans vs. A. fumigatus | Use WHO-recommended strains |

| Incubation Time | 24h vs. 48h | Time-course experiments |

| Assay Medium | RPMI vs. Sabouraud dextrose | Standardize to CLSI guidelines |

Q. What advanced techniques elucidate this compound’s synergistic effects with commercial antifungals?

- Methodological Answer :

- Combinatorial Assays : Use checkerboard microdilution to calculate Fractional Inhibitory Concentration Index (FICI) values. FICI ≤0.5 indicates synergy .

- Mechanistic Profiling : Pair this compound with azoles (e.g., Fluconazole) and analyze ergosterol content via GC-MS to assess synergy in sterol biosynthesis inhibition .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions between this compound and fungal CYP51/Catalase targets .

Q. How can researchers validate this compound’s bioactivity in vivo while minimizing ethical concerns?

- Methodological Answer :

- Model Selection : Use invertebrate models (e.g., Galleria mellonella larvae) for preliminary toxicity screening before murine studies .

- Dose Optimization : Conduct pharmacokinetic studies (plasma half-life, bioavailability) via LC-MS/MS to establish safe dosing ranges .

- Ethical Compliance : Follow ARRIVE guidelines for animal studies, ensuring approval from institutional ethics committees .

Methodological Resources

- Literature Search : Use Google Scholar’s advanced operators (e.g.,

allintitle:"this compound" AND "antifungal") and citation tracking . - Data Analysis : Employ R/Python for statistical modeling; tools like PRISM for dose-response curves .

- Ethical Standards : Refer to ARRIVE 2.0 guidelines for in vivo research and CLSI standards for antifungal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.